molecular formula C6H6INO B3169047 2-Iodo-5-methylpyridin-3-ol CAS No. 934329-35-8

2-Iodo-5-methylpyridin-3-ol

Cat. No.: B3169047
CAS No.: 934329-35-8
M. Wt: 235.02 g/mol
InChI Key: BHZKPVYFTVDMRE-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and a hydroxyl group on the pyridine ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 5-methylpyridin-3-ol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methylpyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Depending on the reagents used, various substituted pyridines can be formed.

    Oxidized Derivatives: Oxidation reactions can yield ketones or aldehydes.

Scientific Research Applications

2-Iodo-5-methylpyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylpyridin-3-ol depends on its specific application. In chemical reactions, the iodine atom and hydroxyl group play crucial roles in facilitating various transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used . In biological systems, it may interact with specific enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-iodo-5-methylpyridin-3-ol
  • 6-Iodo-5-methoxypyridin-3-ol
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
  • 3-Iodo-5-nitropyridin-4-ol
  • 3-Iodo-5-methyl-pyridin-2-ylamine

Uniqueness

2-Iodo-5-methylpyridin-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-iodo-5-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZKPVYFTVDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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